molecular formula C12H8F3NO B1329070 2-(3,4-Difluorophenoxy)-5-fluoroaniline CAS No. 640767-04-0

2-(3,4-Difluorophenoxy)-5-fluoroaniline

Cat. No.: B1329070
CAS No.: 640767-04-0
M. Wt: 239.19 g/mol
InChI Key: JOBRMWLJMVZJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenoxy)-5-fluoroaniline is an organic compound with the molecular formula C12H8F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoroaniline typically involves the reaction of 3,4-difluorophenol with 2,5-difluoronitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)-5-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The nitro group in the precursor can be reduced to form the aniline compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines and phenols.

    Oxidation Reactions: Products include nitroso and nitro derivatives.

    Reduction Reactions: The major product is the aniline derivative.

Scientific Research Applications

2-(3,4-Difluorophenoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenoxy)-5-methylaniline
  • 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
  • 2-(3,4-Difluorophenoxy)benzaldehyde

Uniqueness

2-(3,4-Difluorophenoxy)-5-fluoroaniline is unique due to the presence of multiple fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological systems, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBRMWLJMVZJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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